3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
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Overview
Description
3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a methoxyphenyl group, and a nitrochromenone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by nitration and cyclization to introduce the nitrochromenone moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(3-hydroxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one.
Reduction: Formation of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-amino-2H-chromen-2-one.
Substitution: Formation of halogenated derivatives such as 3-(4-(3-bromophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one.
Scientific Research Applications
3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, the nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The thiazole ring may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- **4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
- **1-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Uniqueness
3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is unique due to its combination of a thiazole ring and a nitrochromenone structure, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its potential as an anticancer agent, while the thiazole ring contributes to its antimicrobial activity. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-13-6-2-4-11(8-13)15-10-27-18(20-15)14-9-12-5-3-7-16(21(23)24)17(12)26-19(14)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBZSBKOKGSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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